molecular formula C12H14N4O2 B1405354 Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1624261-04-6

Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1405354
M. Wt: 246.27 g/mol
InChI Key: WWTWYAWEHGONIL-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a methylamino group. The ethyl carboxylate group would be attached to the pyrazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 3-position to form a variety of substituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of functional groups, the degree of substitution on the pyrazole ring, and the nature of the substituents could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. These compounds have attracted significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. While the specific compound does not directly appear in the reviewed literature, insights into the applications of similar pyrazole derivatives can shed light on the potential research applications and chemical properties of ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Medicinal Chemistry and Pharmacological Properties

Pyrazole derivatives have been extensively studied for their therapeutic potentials. A comprehensive review by Bhattacharya et al. (2022) delves into the structure, physical and chemical properties, synthetic approaches, and biological activities of pyrazole heterocyclic ring structures. These compounds have been found to exhibit a wide range of biological activities, including anti-cancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and others. The structural versatility of pyrazoles allows for the design of molecules with targeted pharmacological profiles, making them valuable scaffolds in drug discovery (Bhattacharya et al., 2022).

Safety And Hazards

As with any chemical compound, handling “Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

ethyl 1-[5-(methylamino)pyridin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-12(17)9-6-15-16(8-9)11-5-4-10(13-2)7-14-11/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWYAWEHGONIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140570
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-(methylamino)pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

1624261-04-6
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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